molecular formula C5H11Cl2N3 B1530391 (1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride CAS No. 1229623-76-0

(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride

Cat. No.: B1530391
CAS No.: 1229623-76-0
M. Wt: 184.06 g/mol
InChI Key: YKTXRVFBLIYHJO-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C4H9Cl2N3 . It is used in scientific research for its diverse applications.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring with a methyl group and a methanamine group attached .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 184.07 , a density of 1.2±0.1 g/cm3 , and a boiling point of 219.8±15.0 °C at 760 mmHg .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Pyrazole derivatives, including "(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride," have been evaluated for their potential as selective inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These studies are crucial for understanding drug-drug interactions and predicting potential toxicities in drug development processes. The specificity and potency of these inhibitors can decipher the involvement of specific CYP isoforms in drug metabolism, aiding in the assessment of pharmacokinetic profiles of new drug candidates (Khojasteh et al., 2011).

Synthesis and Bioevaluation of Novel Pyrazole Derivatives

Recent reviews have focused on the synthesis of novel pyrazole derivatives under various conditions, highlighting their importance in agrochemical and pharmaceutical sectors. These compounds have shown a range of biological activities, including antimicrobial, antifungal, and antioxidative properties. The synthesis methodologies, including reactions under microwave conditions, offer insights into the development of new compounds with potential applications in medicinal chemistry (Sheetal et al., 2018).

Therapeutic Applications of Pyrazolines

Pyrazolines have been identified as having significant therapeutic potential, with various derivatives exhibiting antimicrobial, anti-inflammatory, analgesic, and anticancer activities. These findings underscore the importance of pyrazoline-based compounds in drug discovery and development, prompting further research into their pharmacological effects and mechanisms of action (Shaaban et al., 2012).

Synthetic and Medicinal Perspective of Methyl-Linked Pyrazoles

A comprehensive review of the synthetic approaches for methyl-substituted pyrazoles and their medicinal significance has been conducted. These derivatives are noted for their wide spectrum of biological activities, illustrating the versatility of the pyrazole scaffold in the design of new medicinal agents. This review serves as a resource for medicinal chemists seeking to develop new leads with enhanced efficacy and reduced microbial resistance (Sharma et al., 2021).

Mechanism of Action

While the specific mechanism of action for “(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride” is not available, similar compounds such as “1- (3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” have been used to prepare dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Safety and Hazards

“(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride” is classified as a dangerous substance. It can cause serious eye irritation and may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection .

Future Directions

The future directions of “(1-Methyl-1H-pyrazol-3-yl)methanamine dihydrochloride” could involve its use as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry .

Properties

IUPAC Name

(1-methylpyrazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-8-3-2-5(4-6)7-8;;/h2-3H,4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTXRVFBLIYHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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